2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate
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Overview
Description
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is a synthetic chemical compound known for its use as a herbicide and plant growth regulator. It is a member of the phenoxypropionic acid family and has been used to control woody plants and broad-leaved weeds in various agricultural settings . The compound is also known by other names such as fenoprop-terboxyl and has a molecular formula of C₁₆H₂₁Cl₃O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in controlling unwanted vegetation.
Medicine: Investigated for its potential use in developing new herbicides and plant growth regulators.
Industry: Applied in agricultural practices to control weeds and enhance crop yields
Mechanism of Action
The compound exerts its effects by acting as a synthetic auxin, a type of plant hormone that regulates various aspects of plant growth and development. It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventual death of the target plants. The molecular targets include auxin receptors and associated signaling pathways, which are crucial for normal plant growth .
Comparison with Similar Compounds
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is similar to other phenoxypropionic acid herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar mode of action but different chemical structure.
Mecoprop (MCPP): A related compound with similar herbicidal properties but different molecular targets.
Dicamba: A benzoic acid derivative with similar applications but different chemical structure and mode of action
The uniqueness of this compound lies in its specific chemical structure, which provides distinct physical and chemical properties, making it effective in controlling a wide range of weeds and woody plants .
Properties
CAS No. |
28903-26-6 |
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Molecular Formula |
C16H21Cl3O4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-4-5-6-21-10(2)9-22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI Key |
GGBJOVSUUMMPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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